3,5-Dimethoxyphenylacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNRWZQWCNTSCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158409 | |
| Record name | 3,5-Dimethoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13388-75-5 | |
| Record name | 3,5-Dimethoxyphenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013388755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13388-75-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3,5-Dimethoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethoxyphenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Utility and Chemical Transformations of 3,5 Dimethoxyphenylacetonitrile
Functionalization of the Acetonitrile (B52724) Moiety
The carbon-nitrogen triple bond of the acetonitrile group is a key site for chemical reactions, most notably hydrolysis to form carboxylic acid derivatives.
Hydrolysis Reactions Leading to Carboxylic Acid Derivatives
The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. libretexts.org This transformation can be achieved under either acidic or alkaline conditions. libretexts.org In the case of 3,5-dimethoxyphenylacetonitrile, hydrolysis leads to the formation of (3,5-dimethoxyphenyl)acetic acid. sigmaaldrich.com
Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid directly. libretexts.org
Alternatively, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide (B78521) solution. libretexts.org This initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. libretexts.org
Table 1: Hydrolysis of this compound
| Reactant | Reagents | Product |
|---|---|---|
| This compound | 1. NaOH (aq), Reflux | (3,5-Dimethoxyphenyl)acetic acid |
Functionalization at the Benzylic Carbon Center
The benzylic carbon of this compound, situated between the aromatic ring and the electron-withdrawing nitrile group, is acidic and thus amenable to deprotonation and subsequent reactions with electrophiles.
Alkylation Reactions for Steric Hindrance Modification
The alkylation of arylacetonitriles at the benzylic position is a valuable carbon-carbon bond-forming reaction. researchgate.netnih.gov This can be achieved using various alkylating agents in the presence of a base. A practical, transition-metal-free method involves the use of alcohols as alkylating agents, promoted by a base such as potassium tert-butoxide (KOtBu). researchgate.netnih.gov This approach allows for the introduction of various alkyl groups, thereby modifying the steric environment around the benzylic carbon. researchgate.net
For instance, the reaction of a substituted phenylacetonitrile (B145931) with an alcohol in the presence of KOtBu in toluene (B28343) at elevated temperatures can yield the α-alkylated product. researchgate.net
Table 2: Representative Alkylation of Arylacetonitriles
| Arylacetonitrile | Alcohol | Base | Product |
|---|---|---|---|
| Phenylacetonitrile | Benzyl alcohol | KOtBu | 2,3-Diphenylpropanenitrile |
This table presents a general scheme for the alkylation of arylacetonitriles. Specific conditions and yields for the alkylation of this compound would require dedicated experimental investigation.
Methylation Reactions at the Benzylic Position
Similar to general alkylation, methylation at the benzylic position introduces a methyl group. This specific type of alkylation can be carried out using a methylating agent in the presence of a suitable base. The introduction of a methyl group at this position is a key step in the synthesis of certain pharmaceutical intermediates.
Reactions Involving the Aromatic Core
The electron-rich nature of the dimethoxy-substituted benzene (B151609) ring in this compound allows it to participate in electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution: Gattermann Reaction for Isoquinoline (B145761) Synthesis
The Gattermann reaction is a formylation reaction used to introduce a formyl group onto an aromatic ring. wikipedia.org A modification of this reaction, using zinc cyanide and hydrogen chloride, can be applied to electron-rich aromatic compounds like phenols and their ethers. wikipedia.orgthermofisher.com
In the context of this compound, the Gattermann reaction is a crucial step in the synthesis of 6,8-dioxyisoquinolines. acs.org The reaction of this compound with zinc cyanide and hydrogen chloride, followed by hydrolysis, leads to the formation of an intermediate that can be cyclized to form the isoquinoline ring system. acs.org This synthetic route is significant for producing isoquinoline alkaloids and related compounds, some of which are precursors to medicinally important molecules like papaverine. acs.orgsci-hub.seunodc.org
The Gattermann-Koch reaction is a related process that uses carbon monoxide and hydrogen chloride, but it is generally not applicable to phenol (B47542) or phenol ether substrates. wikipedia.orgbyjus.com
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (3,5-Dimethoxyphenyl)acetic acid |
| 2,3-Diphenylpropanenitrile |
| 2-(4-Methoxyphenyl)-3-phenylpropanenitrile |
| 6,8-dioxyisoquinolines |
| Papaverine |
| Benzyl alcohol |
| Carbon monoxide |
| Hydrogen chloride |
| Hydrochloric acid |
| Phenylacetonitrile |
| Potassium tert-butoxide |
| Sodium hydroxide |
| Toluene |
| Zinc cyanide |
Base-Catalyzed Condensation Reactions with Carbonyl Compounds
The reaction is generally catalyzed by a base, which can range from a weak base like an amine to stronger bases such as potassium hydroxide or sodium ethoxide. wikipedia.orgvanderbilt.edu The choice of base and reaction conditions can influence the reaction rate and the yield of the final product.
A common application of this reactivity is the condensation with various aromatic aldehydes. This reaction, a variant of the Claisen-Schmidt condensation, produces α,β-unsaturated nitriles, often referred to as cinnamonitrile (B126248) derivatives. libretexts.org For instance, the reaction of this compound with a substituted benzaldehyde (B42025) in the presence of a base like potassium hydroxide yields the corresponding α-(3,5-dimethoxyphenyl)cinnamonitrile derivative. researchgate.net
The general mechanism for the base-catalyzed condensation involves the following steps:
Enolate Formation: The base abstracts a proton from the α-carbon of this compound, forming a resonance-stabilized enolate ion. libretexts.org
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. libretexts.org
Protonation: The intermediate is protonated, typically by the solvent, to yield a β-hydroxy nitrile (an aldol (B89426) addition product). masterorganicchemistry.com
Dehydration: Under the reaction conditions, especially with heating, the β-hydroxy nitrile readily undergoes dehydration (loss of a water molecule) to form the more stable, conjugated α,β-unsaturated nitrile. libretexts.org
The resulting α,β-unsaturated products are valuable intermediates in organic synthesis, finding applications in the preparation of various heterocyclic compounds and other complex molecules. The specific products obtained depend on the structure of the carbonyl compound used in the condensation.
Below is a table summarizing representative examples of base-catalyzed condensation reactions of this compound with various carbonyl compounds.
| Carbonyl Compound | Base | Solvent | Product | Yield (%) |
| Benzaldehyde | KOH | Methanol | (E)-2-(3,5-dimethoxyphenyl)-3-phenylacrylonitrile | Data not available |
| 4-Methoxybenzaldehyde | KOH | Methanol | (E)-2-(3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile | Data not available |
| 2-Nitroacetophenone | KCN | Methanol/Water | (E)-2-(1-hydroxy-3-oxoindolin-2-ylidene)-2-(3,5-dimethoxyphenyl)acetonitrile | Data not available nih.gov |
| Benzo[b]thiophene-2-carbaldehyde | KOH | Methanol | (E)-2-(benzo[b]thiophen-2-yl)-3-(3,5-dimethoxyphenyl)acrylonitrile | Data not available researchgate.net |
Table 1. Examples of Base-Catalyzed Condensation Reactions.
Applications of 3,5 Dimethoxyphenylacetonitrile in Complex Molecule Synthesis
Precursor for Advanced Heterocyclic Architectures
The strategic placement of the methoxy (B1213986) groups on the phenyl ring of 3,5-Dimethoxyphenylacetonitrile activates the aromatic system, making it amenable to various cyclization reactions. This reactivity has been harnessed by synthetic chemists to forge complex heterocyclic systems that form the core of many biologically active compounds.
Construction of Isoquinoline (B145761) Scaffolds
The isoquinoline skeleton is a common motif in a vast number of natural products and synthetic compounds with a broad spectrum of biological activities. Classical methods for the synthesis of isoquinolines, such as the Bischler-Napieralski and Pictet-Spengler reactions, can be adapted to utilize this compound as a starting material, leading to the formation of isoquinolines with a 6,8-dimethoxy substitution pattern. wikipedia.orgwikipedia.orgwikipedia.orgnrochemistry.comorganic-chemistry.org
In a typical synthetic route, this compound can be reduced to the corresponding phenethylamine (B48288) derivative, 2-(3,5-dimethoxyphenyl)ethylamine. This amine can then be acylated and subsequently cyclized under acidic conditions in a Bischler-Napieralski reaction to yield a 3,4-dihydroisoquinoline, which can be aromatized to the final isoquinoline. wikipedia.orgnrochemistry.comorganic-chemistry.org
Alternatively, the 2-(3,5-dimethoxyphenyl)ethylamine can undergo a Pictet-Spengler reaction with an aldehyde or ketone to directly furnish a tetrahydroisoquinoline scaffold. wikipedia.orgthermofisher.comorganicreactions.org For instance, the condensation of 2-(3,5-dimethoxyphenyl)ethylamine with an aldehyde in the presence of an acid catalyst, such as trifluoroacetic acid (TFA), can lead to the formation of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B3030212) derivatives. researchgate.net
A study by Thaipipat et al. demonstrated the synthesis of 6,8-dimethoxy-3-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives starting from 3,5-dimethoxybenzaldehyde (B42067), a close derivative of this compound. researchgate.net The synthesis involved the condensation of 3,5-dimethoxybenzaldehyde with nitroethane, followed by reduction to the corresponding phenethylamine. This intermediate then underwent a Pictet-Spengler reaction with an aldehyde to yield the desired tetrahydroisoquinoline scaffold. researchgate.net
| Reaction | Starting Material Derived from this compound | Key Reagents | Product |
| Bischler-Napieralski | N-Acyl-2-(3,5-dimethoxyphenyl)ethylamine | POCl₃, P₂O₅ | 6,8-Dimethoxy-3,4-dihydroisoquinoline |
| Pictet-Spengler | 2-(3,5-Dimethoxyphenyl)ethylamine | Aldehyde, Acid Catalyst (e.g., TFA) | 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline |
Synthesis of Indolenine Derivatives
Indolenine derivatives are important structural motifs found in various natural products and are valuable precursors for the synthesis of more complex indole (B1671886) alkaloids. The intramolecular cyclization of appropriately substituted derivatives of this compound can provide a direct route to indolenine scaffolds bearing a 5,7-dimethoxy substitution pattern.
This transformation typically involves the generation of a reactive intermediate, such as a nitrilium ion or a carbanion, which then undergoes an intramolecular electrophilic or nucleophilic attack on the aromatic ring to form the five-membered indolenine ring. The presence of the electron-donating methoxy groups at the 5 and 7 positions facilitates this cyclization process. While specific examples starting directly from this compound are not extensively documented, the general principles of intramolecular cyclization of substituted acetonitriles support this synthetic strategy. rsc.orgmdpi.comresearchgate.netnih.gov
Formation of Cyanobenzo[b]thiophene Derivatives
Cyanobenzo[b]thiophenes are a class of sulfur-containing heterocyclic compounds with applications in medicinal chemistry and materials science. The Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, an activated nitrile, and elemental sulfur, provides a powerful tool for the synthesis of polysubstituted thiophenes. organic-chemistry.orgumich.eduresearchgate.netresearchgate.netnih.gov
A plausible synthetic route to 2-amino-3-cyano-5,7-dimethoxybenzo[b]thiophene involves a modification of the Gewald reaction. This would likely begin with the conversion of this compound to a suitable ketone or aldehyde precursor, such as 3,5-dimethoxyacetophenone. This ketone could then be reacted with malononitrile (B47326) and elemental sulfur in the presence of a base to construct the desired cyanobenzo[b]thiophene ring system. The electron-donating nature of the methoxy groups would facilitate the initial Knoevenagel condensation and the subsequent cyclization steps of the Gewald reaction. organic-chemistry.orgumich.eduresearchgate.netresearchgate.netnih.gov
| Reaction | Key Reactants | Product |
| Gewald Reaction | 3,5-Dimethoxy-substituted carbonyl compound, Malononitrile, Elemental Sulfur, Base | 2-Amino-3-cyano-5,7-dimethoxybenzo[b]thiophene |
Preparation of (Dimethoxyphenyl)morphan Derivatives
Morphan derivatives are a class of opioid analgesics with a complex tetracyclic ring system. The Grewe cyclization is a key reaction in the synthesis of the morphan scaffold, involving the acid-catalyzed cyclization of a 1-benzyltetrahydroisoquinoline derivative. repec.orgjuniperpublishers.comresearchgate.net
The synthesis of (dimethoxyphenyl)morphan derivatives can be envisioned starting from this compound. The initial steps would involve the construction of a suitably substituted 1-benzyl-6,8-dimethoxytetrahydroisoquinoline. This could be achieved through a sequence of reactions beginning with the conversion of this compound to 2-(3,5-dimethoxyphenyl)ethylamine, followed by N-benzylation and subsequent Pictet-Spengler or Bischler-Napieralski cyclization to form the tetrahydroisoquinoline core. The resulting 1-benzyl-6,8-dimethoxytetrahydroisoquinoline could then undergo an intramolecular Grewe cyclization to afford the desired (dimethoxyphenyl)morphan scaffold. The electron-rich nature of the dimethoxyphenyl ring is crucial for the success of this acid-catalyzed cyclization. repec.orgjuniperpublishers.comresearchgate.net
Intermediate in the Synthesis of Pharmacologically Relevant Analogues
Beyond its role as a precursor for diverse heterocyclic systems, this compound also serves as a valuable intermediate in the synthesis of analogues of known pharmacologically active compounds. Its chemical functionality allows for its incorporation into larger molecules, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
Development of Heterocyclic trans-Cyanocombretastatin Analogues
Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization. The trans-stilbene (B89595) scaffold is a key structural feature of many combretastatin (B1194345) analogues. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of trans-alkenes. wikipedia.orgorgsyn.orgorganic-chemistry.orgnih.govyoutube.com
This compound can be utilized in the synthesis of heterocyclic trans-cyanocombretastatin analogues. A synthetic strategy could involve the conversion of this compound to the corresponding phosphonate (B1237965) ester. This phosphonate can then undergo an HWE reaction with a suitable heterocyclic aldehyde to furnish the desired trans-cyanostilbene core. The presence of the cyano group, introduced from the starting acetonitrile (B52724), can modulate the electronic properties and biological activity of the final combretastatin analogue. Li et al. have reported the synthesis of E-stilbenes from 3,5-dimethoxybenzyl chloride using a Wittig-Horner reaction, which highlights the feasibility of this approach for constructing the trans-stilbene backbone. nih.gov
| Reaction | Key Reagents | Product Feature |
| Horner-Wadsworth-Emmons | This compound-derived phosphonate, Heterocyclic aldehyde | trans-Cyanostilbene core |
Role in the Derivatization of Cannabinoid Ligands
While direct utilization of this compound in the final assembly of cannabinoid ligands is not extensively documented, its structural motif is fundamental to the synthesis of the core resorcinol (B1680541) fragment of many cannabinoids. The 3,5-dimethoxyphenyl unit is a common precursor to 5-alkylresorcinols, such as olivetol (B132274) and its analogs, which are essential for the construction of cannabinoids like cannabigerol (B157186) (CBG), cannabidiol (B1668261) (CBD), and tetrahydrocannabinol (THC).
Research has demonstrated efficient methods for creating these resorcinol fragments starting from derivatives of 3,5-dimethoxybenzene. nih.gov One such method involves the synthesis of 5-alkyl-substituted-1,3-dihydroxybenzene precursors. nih.gov Although this particular study utilized 3,5-dimethoxybenzyl bromide, the underlying principle of elaborating the 3,5-dimethoxyphenyl core is central. The synthesis of various CBG analogs with different side-chain lengths has been achieved using this approach, highlighting the importance of the 3,5-dimethoxyphenyl scaffold. nih.gov
Another efficient route to these crucial resorcinol intermediates starts from 1-ethynyl-3,5-dimethoxybenzene. rsc.org This method allows for the introduction of various alkyl chains, which are then followed by demethylation to yield the desired 5-alkylresorcinols. rsc.org These resorcinols are subsequently coupled with other key fragments, such as geraniol, to produce cannabinoids. nih.gov The synthesis of isotopically labeled cannabinoids for use as internal standards in analytical testing also employs 3,5-dimethoxyphenyl precursors to construct the labeled resorcinol core. nih.gov
The following table summarizes a synthetic approach to a key cannabinoid precursor starting from a 3,5-dimethoxyphenyl derivative:
| Precursor | Reagents | Product | Application | Reference |
| 3,5-Dimethoxybenzyl bromide | 1. Triphenylphosphine 2. Aldehyde (e.g., acetaldehyde), K₂CO₃ 3. H₂, Pd/C 4. BBr₃ | 5-Alkyl-1,3-dihydroxybenzene (Resorcinol analog) | Precursor for Cannabigerol (CBG) analogs | nih.gov |
| 1-Ethynyl-3,5-dimethoxybenzene | 1. LDA, Alkyl iodide 2. H₂, Lindlar's catalyst 3. BBr₃ | 5-Alkyl-1,3-dihydroxybenzene (Resorcinol analog) | Precursor for Cannabidiol (CBD) and its deuterated analog | rsc.org |
These synthetic strategies underscore the foundational role of the 3,5-dimethoxyphenyl structure, inherent to this compound, in the generation of diverse cannabinoid ligands. The ability to modify the alkyl side chain attached to this core is crucial for studying the structure-activity relationships of cannabinoid receptors. nih.gov
Contributions to Agrochemical Research
Direct applications of this compound in the synthesis of commercial agrochemicals are not prominently reported in publicly available scientific literature. However, the bioactivity of related compounds containing the 3,5-dimethoxyphenyl moiety suggests the potential of this chemical scaffold in the development of new pest management agents.
A study on the synthesis and biological evaluation of 3,5-dimethoxystilbene (B192122) analogs, which share the core 3,5-dimethoxyphenyl structure, has demonstrated notable insecticidal and antifungal activities. nih.gov Several of the synthesized stilbene (B7821643) derivatives exhibited significant larvicidal activity against the mosquito species Aedes aegypti. nih.gov Furthermore, certain analogs displayed strong inhibitory effects against Colletotrichum species, a genus of fungi responsible for various plant diseases. nih.gov
The table below details the observed agrochemical activities of select 3,5-dimethoxystilbene analogs:
| Compound Type | Target Organism | Observed Activity | Reference |
| 3,5-Dimethoxystilbene analogs | Aedes aegypti (mosquito larvae) | Strong larvicidal activity | nih.gov |
| 3,5-Dimethoxystilbene analogs | Meloidogyne incognita (root-knot nematode) | Reduced mobility of second-stage juveniles | nih.gov |
| 3,5-Dimethoxystilbene analogs | Colletotrichum species (fungi) | Strong inhibition | nih.gov |
While this research did not directly employ this compound, it highlights the potential of the 3,5-dimethoxyphenyl scaffold as a pharmacophore in the design of novel agrochemicals. The nitrile group of this compound offers a versatile chemical handle for further synthetic transformations, opening avenues for the creation of a wide array of derivatives that could be screened for various agrochemical applications, including as fungicides, insecticides, or herbicides. researchgate.net The broader class of dimethoxybenzene derivatives is recognized for its diverse applications, including in the synthesis of agricultural chemicals. researchgate.net
Medicinal Chemistry Relevance and Exploration of Biological Activity
Anticancer Activity Profiles of Derived Analogues
Analogues derived from the 3,5-dimethoxyphenylacetonitrile core have demonstrated notable anticancer properties. The strategic placement of the methoxy (B1213986) groups on the phenyl ring, combined with the reactivity of the acetonitrile (B52724) moiety, has led to the development of compounds with significant biological activity.
The cytoskeleton, particularly the microtubule network formed by α- and β-tubulin heterodimers, is a critical target for anticancer drug development due to its essential role in cell division. nih.gov Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in cancer cells.
Research has shown that the 3,4,5-trimethoxyphenyl group is a key feature in many natural and synthetic compounds that bind to the colchicine (B1669291) binding site on tubulin, thereby inhibiting microtubule assembly. nih.govnih.gov Analogues featuring a 3,5-dimethoxyphenyl group have also been investigated as tubulin-interactive agents. For instance, stilbene (B7821643) derivatives incorporating a 3,5-dimethoxyphenyl fragment have been shown to exhibit effects on cancer cells comparable to those of their 3,4,5-trimethoxyphenyl counterparts. nih.gov The introduction of a cyano group onto the ethylene (B1197577) bridge of stilbene-like structures can fix the molecule in a cis-configuration, which is often associated with potent antiproliferative activity. nih.gov This suggests that the 3,5-dimethoxy substitution pattern is a viable alternative for designing tubulin-targeting agents.
The anticancer potential of analogues derived from this compound is further evidenced by their growth inhibitory effects on various human cancer cell lines. In vitro assays are fundamental in determining the cytotoxic and cytostatic activity of these compounds.
For example, a derivative of 2-phenylacrylonitrile (B1297842) containing a 3,5-dimethoxyphenyl fragment has been evaluated for its anticancer activity. nih.gov The selectivity index of this compound against HeLa (cervical cancer) cells, when compared to normal L-02 cells, was found to be higher than that of the established anticancer drug taxol and the natural compound resveratrol. nih.gov This indicates a degree of selective toxicity towards cancer cells, a desirable characteristic for chemotherapeutic agents. The inhibitory activity of such compounds is often assessed by measuring the concentration required to inhibit 50% of cell growth (IC50). While specific IC50 values for this compound itself are not detailed in the provided context, the activity of its derivatives highlights the promise of this chemical scaffold. For context, other polyphenolic compounds like (-)-epigallocatechin-3-gallate (EGCG) have shown potent growth inhibitory effects against lung cancer cell lines with IC50 values around 22 µM. nih.gov
| Compound | Cell Line | Activity Metric | Result | Reference Compound(s) |
|---|---|---|---|---|
| 2-phenylacrylonitrile derivative with 3,5-dimethoxyphenyl fragment | HeLa (Cervical Cancer) vs. L-02 (Normal) | Selectivity Index (SI) | Higher than Taxol and Resveratrol | Taxol, Resveratrol |
Mechanistic Considerations for Structurally Related Biologically Active Compounds
Understanding the molecular mechanisms by which this compound analogues exert their biological effects is crucial for rational drug design. The methoxy and nitrile functional groups play significant roles in these interactions.
The nitrile group is a versatile functional group in medicinal chemistry. nih.gov It is a polar group that can act as a hydrogen bond acceptor. In the context of tubulin inhibitors, the introduction of a nitrile group can influence the molecule's conformation and electronic properties, potentially enhancing its binding to the target. nih.gov Furthermore, the nitrile group is relatively robust and not typically susceptible to metabolic degradation, which can contribute to a more favorable pharmacokinetic profile. nih.gov
While the nitrile group is generally considered metabolically stable, its transformation can lead to the formation of active metabolites. nih.gov The primary metabolic pathways for nitriles involve enzymatic hydrolysis to either an amide or a carboxylic acid. cas.cz These transformations are catalyzed by enzymes such as nitrile hydratases and nitrilases. cas.cz
| Enzyme | Transformation | Resulting Functional Group |
|---|---|---|
| Nitrile Hydratase | Hydrolysis | Amide |
| Nitrilase | Hydrolysis | Carboxylic Acid |
Computational and Theoretical Investigations of 3,5 Dimethoxyphenylacetonitrile
Molecular Structure and Conformational Analysis
The molecular structure of 3,5-Dimethoxyphenylacetonitrile consists of a central benzene (B151609) ring substituted with two methoxy (B1213986) groups (-OCH₃) at positions 3 and 5, and an acetonitrile (B52724) group (-CH₂CN) at position 1. The presence of single bonds allows for rotational freedom, leading to various possible three-dimensional arrangements, or conformations, of the molecule.
Conformational analysis is crucial for understanding the molecule's stability and reactivity. The primary sources of conformational variability in this compound are the rotation of the two methoxy groups around the aryl-oxygen bond and the rotation of the acetonitrile group. Computational methods, such as performing a Potential Energy Surface (PES) scan using Density Functional Theory (DFT), can be employed to explore these conformational possibilities. nih.gov This technique involves systematically rotating specific dihedral angles and calculating the corresponding energy at each step. By identifying the geometry with the lowest energy, the most stable conformer can be determined. nih.gov This ground-state conformation is essential for the accuracy of subsequent quantum chemical calculations.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules. nih.gov For this compound, these calculations can reveal fundamental characteristics that govern its reactivity and interactions.
Key electronic properties investigated through these methods include:
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions.
These theoretical calculations provide a detailed picture of the molecule's electronic behavior, complementing experimental findings.
Predictive Modeling for Pharmacokinetic and Pharmacodynamic Relevance
Computational modeling is increasingly used to predict properties relevant to a compound's behavior in biological systems, a key aspect of pharmacokinetics and pharmacodynamics. ukm.my For this compound, predictive models can estimate crucial parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile.
The Collision Cross Section (CCS) is a physicochemical property that represents the effective area of an ion as it moves through a buffer gas in the gas phase. semanticscholar.org It is an important parameter for compound identification in ion mobility-mass spectrometry (IM-MS). biorxiv.org The CCS value is related to the ion's size, shape, and charge. semanticscholar.org Machine learning models, trained on large databases of experimentally determined CCS values, can accurately predict this property for novel compounds. semanticscholar.org
Predicted CCS values for various adducts of this compound, calculated using the CCSbase prediction tool, are available and provide a valuable reference for analytical studies. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 178.08626 | 135.1 |
| [M+Na]+ | 200.06820 | 145.9 |
| [M-H]- | 176.07170 | 138.9 |
| [M+NH4]+ | 195.11280 | 153.8 |
| [M+K]+ | 216.04214 | 143.8 |
| [M]+ | 177.07843 | 133.7 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's pharmacokinetic properties, including its ability to cross cell membranes. XlogP is a computationally predicted value for this property. A higher XlogP indicates greater lipid solubility.
For this compound, the predicted XlogP value provides insight into its potential distribution characteristics within a biological system.
| Property | Predicted Value |
|---|---|
| XlogP | 1.5 |
Data sourced from PubChemLite. uni.lu
Structural Diversity: Derivatives and Analogues of 3,5 Dimethoxyphenylacetonitrile
Benzylically Substituted Phenylacetonitrile (B145931) Analogues
The methylene (B1212753) group (the benzylic position) of 3,5-dimethoxyphenylacetonitrile is activated by both the adjacent aromatic ring and the electron-withdrawing nitrile group. This acidity allows for deprotonation with a suitable base to form a stabilized carbanion, which can then react with various electrophiles. This reactivity is the basis for the synthesis of a wide range of benzylically substituted analogues.
Alkylation of the benzylic carbon is a common strategy to introduce new substituents. For instance, the reaction of deprotonated diphenylacetonitrile (B117805) with haloacetones has been studied, indicating a pathway for introducing keto-functionalized side chains. arkat-usa.org While this specific example uses diphenylacetonitrile, the principle is applicable to this compound, where the use of a base like potassium tert-butylate or sodium hydride can generate the nucleophilic carbanion for reaction with alkyl halides. arkat-usa.org
Another approach to modify the benzylic position involves the Birch reductive alkylation. This method can lead to the formation of (3,5-Dimethoxy-1-Phenyl-Cyclohexa-2,5-Dienyl)-Acetonitrile, where the aromatic ring is partially reduced and alkylated. researchgate.net The regioselectivity of this reaction is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net
Table 1: Examples of Benzylic Substitution Reactions
| Starting Material | Reagents | Product Type |
| Diphenylacetonitrile | 1. Base (e.g., KOBut, NaH) 2. Haloacetone | 4-Oxo-2,2-diphenylvaleronitrile |
| This compound | Birch Reductive Alkylation (e.g., Li/NH₃, then electrophile) | (3,5-Dimethoxy-1-Phenyl-Cyclohexa-2,5-Dienyl)-Acetonitrile |
Carboxylic Acid Products from Nitrile Hydrolysis
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (3,5-Dimethoxyphenyl)acetic acid. sigmaaldrich.com This transformation is a standard reaction in organic chemistry, converting the cyano group into a carboxyl group, which can then serve as a handle for further synthetic modifications, such as esterification or amidation.
The hydrolysis process typically involves heating the nitrile with an aqueous solution of a strong acid, like sulfuric acid, or a strong base, such as sodium hydroxide (B78521). The reaction proceeds through a carboxamide intermediate, which is subsequently hydrolyzed to the carboxylic acid. The resulting (3,5-Dimethoxyphenyl)acetic acid is a stable, crystalline solid. sigmaaldrich.com
Table 2: Hydrolysis of this compound
| Reactant | Product | IUPAC Name of Product | CAS Number of Product |
| This compound | (3,5-Dimethoxyphenyl)acetic acid | 2-(3,5-dimethoxyphenyl)acetic acid | 4670-10-4 |
Fused Heterocyclic Systems Derived from the Aromatic Core
The structural framework of this compound is a key component in the synthesis of various fused heterocyclic systems, particularly isoquinoline (B145761) derivatives. wikipedia.orgnrochemistry.comjk-sci.com The electron-rich nature of the 3,5-dimethoxyphenyl ring facilitates intramolecular electrophilic aromatic substitution reactions, which are central to the construction of these complex ring systems. jk-sci.com
A prominent example is the Bischler-Napieralski reaction, which is widely used for the synthesis of 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.comorganic-chemistry.org In a typical sequence, the nitrile group of this compound would first be reduced to the corresponding β-phenylethylamine. This amine is then acylated, and the resulting amide undergoes cyclization in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.comorganic-chemistry.org The electron-donating methoxy (B1213986) groups on the aromatic ring activate the positions ortho to the ethylamine (B1201723) substituent, directing the cyclization to form the fused heterocyclic ring. jk-sci.com The resulting dihydroisoquinolines can be subsequently oxidized to the fully aromatic isoquinolines. wikipedia.orgnrochemistry.com
The Pictet-Gams reaction is a variation that can also be employed, starting from a β-hydroxy-β-phenethylamide, to yield an isoquinoline directly. wikipedia.org Furthermore, other cyclization strategies, such as those involving benzylaminoacetonitriles, can lead to the formation of 1,2-dihydroisoquinolin-4(3H)-ones in high yield. rsc.org The versatility of these cyclization reactions allows for the synthesis of a wide range of substituted and fused heterocyclic compounds. harvard.edunih.govorganic-chemistry.orgresearchgate.netnih.govmdpi.commdpi.comresearchgate.netdrugbank.com
Table 3: Key Reactions for Fused Heterocycle Synthesis
| Reaction Name | Starting Material Type | Key Reagents | Product Type |
| Bischler-Napieralski Reaction | β-Arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |
| Pictet-Gams Reaction | β-Hydroxy-β-phenethylamide | Dehydrating Lewis Acid | Isoquinoline |
| Benzylaminoacetonitrile Cyclization | Benzylaminoacetonitrile | Concentrated H₂SO₄ | 1,2-Dihydroisoquinolin-4(3H)-one |
Stilbene-like and Other Unsaturated Analogues
The active methylene group in this compound can participate in condensation reactions with aldehydes and ketones to form stilbene-like and other unsaturated analogues. researchgate.netnih.govchemrxiv.org These reactions, such as the Knoevenagel condensation, extend the conjugation of the system and introduce a carbon-carbon double bond. wikipedia.orgmychemblog.comsigmaaldrich.com
In a Knoevenagel condensation, this compound reacts with an aromatic aldehyde in the presence of a weak base, such as piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.orgmychemblog.comnih.gov This reaction leads to the formation of an α,β-unsaturated nitrile, which is a stilbene (B7821643) derivative if the aldehyde is benzaldehyde (B42025) or a substituted benzaldehyde. The electron-withdrawing nitrile group and the electron-donating dimethoxy-substituted phenyl group create a push-pull electronic system in the resulting stilbene, which can influence its chemical and photophysical properties.
Other synthetic methods for preparing stilbenes, such as the Wittig-Horner or Heck reactions, can also be adapted to use this compound or its derivatives as starting materials. researchgate.netnih.gov For example, a phosphonate (B1237965) derived from 3,5-dimethoxybenzyl chloride can undergo a Wittig-Horner reaction with an aryl aldehyde to produce E-stilbenes. nih.gov These synthetic routes provide access to a wide variety of stilbene analogues with different substitution patterns on both aromatic rings. chemrxiv.orgresearchgate.netfu-berlin.de
Table 4: Methods for Synthesizing Unsaturated Analogues
| Reaction Name | Reactants | Catalyst/Base | Product Type |
| Knoevenagel Condensation | This compound, Aldehyde/Ketone | Weakly basic amine (e.g., piperidine) | α,β-Unsaturated nitrile (Stilbene analogue) |
| Wittig-Horner Reaction | Phosphonate of 3,5-dimethoxybenzyl chloride, Aryl aldehyde | Base | E-Stilbene |
| Heck Reaction | Aryl bromide, Vinyl derivative | Palladium catalyst | Stilbene derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
